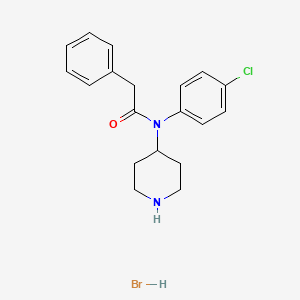
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane is a complex organic compound characterized by its unique structure, which includes multiple allyloxy and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of allyloxy and ethoxy groups through substitution reactions. Common reagents used in these reactions include allyl bromide, ethyl alcohol, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution. These interactions can lead to the formation of new chemical bonds, altering the properties of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in optoelectronic applications.
9,10-Diarylanthracene: Exhibits unique photophysical properties and is used in organic light-emitting devices (OLEDs).
9,10-Diheteroarylanthracene: Displays aggregation-induced emission properties and is used in cell imaging.
Uniqueness
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane is unique due to its combination of allyloxy and ethoxy groups, which confer distinct chemical reactivity and potential applications in various fields. Its structural complexity allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93777-96-9 |
|---|---|
Fórmula molecular |
C26H54O10Si2 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
3-[1,2-bis(prop-2-enoxy)-2-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(29-21-17-23-37(31-11-3,32-12-4)33-13-5)26(28-20-10-2)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
Clave InChI |
KLHROCZYYTYLDS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCC=C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


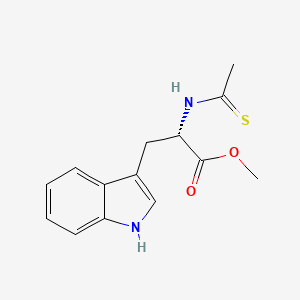


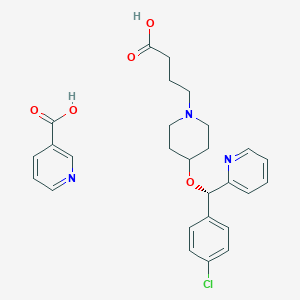
![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

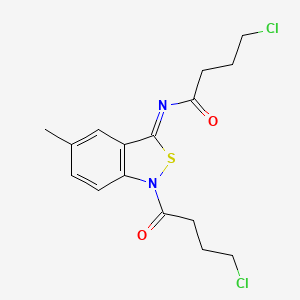
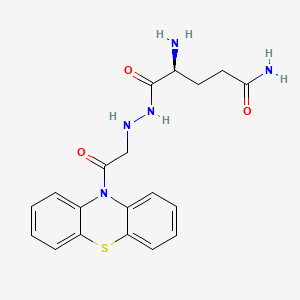
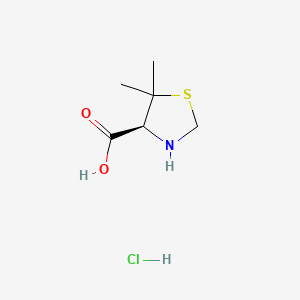
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
